molecular formula C23H28ClN3O B590572 3-Chloro-2-(2-methoxyphenyl)-6-[N-(2-methylaminoethyl)pyperidin-4-yl]indole CAS No. 912970-80-0

3-Chloro-2-(2-methoxyphenyl)-6-[N-(2-methylaminoethyl)pyperidin-4-yl]indole

Cat. No.: B590572
CAS No.: 912970-80-0
M. Wt: 397.947
InChI Key: SEJLXUYMIRXRMJ-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-methoxyphenyl)-6-[N-(2-methylaminoethyl)pyperidin-4-yl]indole is a complex organic compound with a unique structure that includes an indole core, a piperidine ring, and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-methoxyphenyl)-6-[N-(2-methylaminoethyl)pyperidin-4-yl]indole typically involves multiple steps, including the formation of the indole core, the introduction of the piperidine ring, and the attachment of the methylethanamine group. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Piperidine Ring: This step may involve the use of piperidine derivatives and appropriate coupling reagents.

    Attachment of the Methylethanamine Group: This can be done through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-methoxyphenyl)-6-[N-(2-methylaminoethyl)pyperidin-4-yl]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Chloro-2-(2-methoxyphenyl)-6-[N-(2-methylaminoethyl)pyperidin-4-yl]indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-methoxyphenyl)-6-[N-(2-methylaminoethyl)pyperidin-4-yl]indole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(2-methoxyphenyl)-6-[N-(2-methylaminoethyl)pyperidin-4-yl]indole is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its indole core and piperidine ring contribute to its distinct chemical properties and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-[3-chloro-2-(2-methoxyphenyl)-1H-indol-5-yl]piperidin-1-yl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O/c1-25-11-14-27-12-9-16(10-13-27)17-7-8-20-19(15-17)22(24)23(26-20)18-5-3-4-6-21(18)28-2/h3-8,15-16,25-26H,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJLXUYMIRXRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCC(CC1)C2=CC3=C(C=C2)NC(=C3Cl)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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